

Spectroscopic Profile of 4-Benzylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: **4-Benzylmorpholine**

Cat. No.: **B076435**

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Benzylmorpholine** ($C_{11}H_{15}NO$). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the available 1H and ^{13}C NMR data for **4-Benzylmorpholine**.

1H NMR Data

While a complete, experimentally verified 1H NMR spectrum with peak assignments and coupling constants for **4-benzylmorpholine** is not readily available in the public domain, a publication on N-substituted morpholines provides expected chemical shift ranges for the morpholine protons. The signals for the benzyl group protons can be predicted based on standard chemical shift values.

Table 1: Predicted 1H NMR Chemical Shifts for **4-Benzylmorpholine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-2', H-6' (Aromatic)	7.20 - 7.40	m
H-3', H-4', H-5' (Aromatic)	7.20 - 7.40	m
Benzylic CH ₂	~3.50	s
H-2, H-6 (Morpholine)	2.40 - 2.60	t
H-3, H-5 (Morpholine)	3.65 - 3.85	t

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for N-Benzyl-morpholine in CDCl₃ has been reported, though the full dataset requires subscription access for viewing.[1][2] The expected chemical shifts are summarized below.

Table 2: ¹³C NMR Chemical Shifts for **4-Benzylmorpholine** in CDCl₃

Carbon Atom	Chemical Shift (ppm)
C-1' (Aromatic, Quaternary)	~138
C-2', C-6' (Aromatic)	~129
C-3', C-5' (Aromatic)	~128
C-4' (Aromatic)	~127
Benzylic CH ₂	~63
C-2, C-6 (Morpholine)	~54
C-3, C-5 (Morpholine)	~67

Note: These values are based on available data and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Benzylmorpholine** is expected to show characteristic absorptions for the aromatic ring, C-N, and C-O bonds. While a specific peak list is not available, the vapor phase IR spectrum is accessible through databases.[3]

Table 3: Expected IR Absorption Bands for **4-Benzylmorpholine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2800 - 3000	Medium-Strong
C-N Stretch	1100 - 1300	Medium
C-O Stretch (Ether)	1070 - 1150	Strong
Aromatic C=C Bending	690 - 900	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of **4-Benzylmorpholine** is available, indicating its amenability to this technique.[3]

Table 4: Mass Spectrometry Data for **4-Benzylmorpholine**

m/z	Relative Intensity (%)	Proposed Fragment
177	[M] ⁺	Molecular Ion
91	Base Peak	[C ₇ H ₇] ⁺ (Tropylium ion)
86	[C ₄ H ₈ NO] ⁺ (Morpholine fragment)	

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Benzylmorpholine** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy

- Sample Preparation: A thin film of liquid **4-Benzylmorpholine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first recorded and subtracted from the sample spectrum.

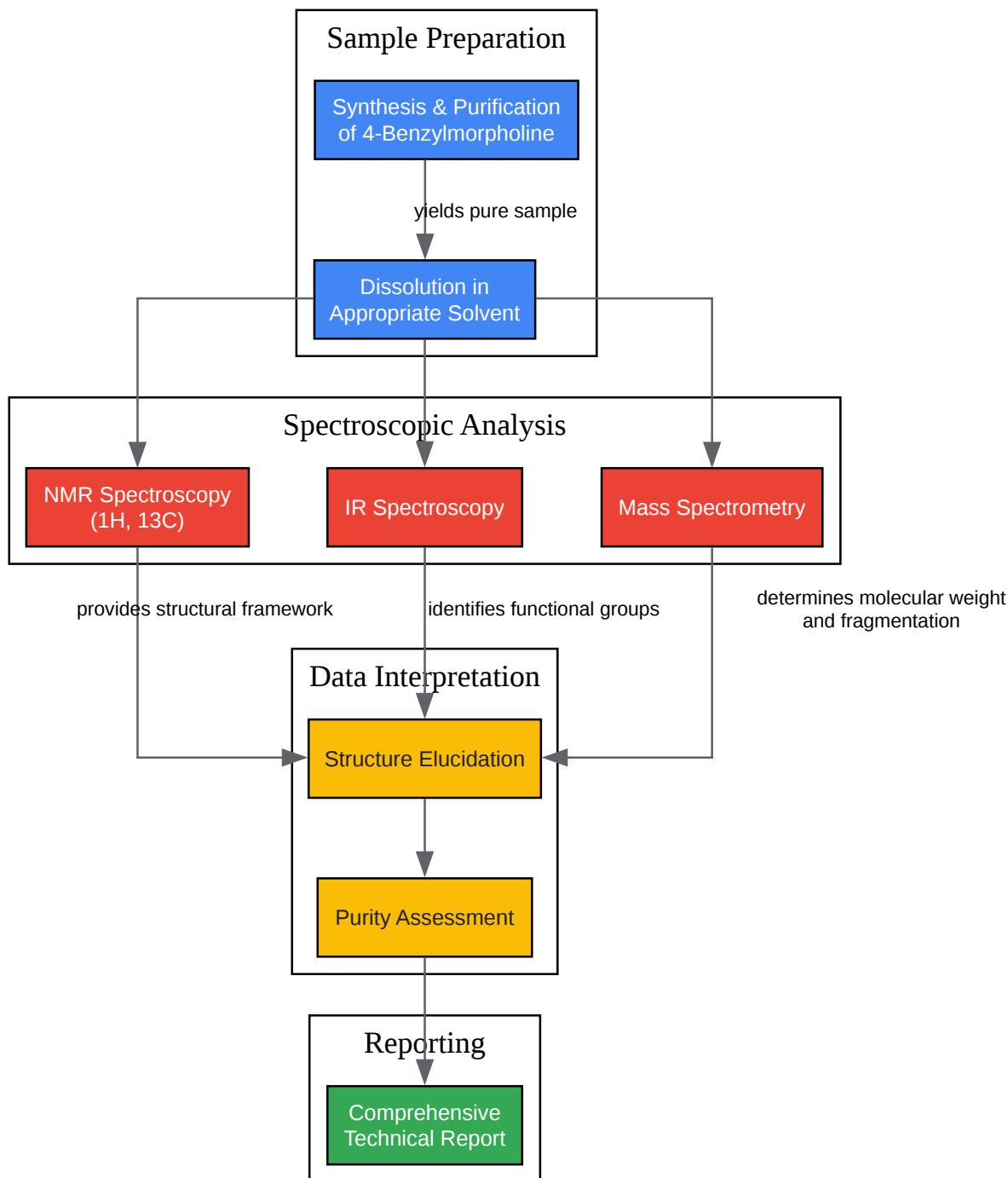
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Benzylmorpholine** is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
- Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Benzylmorpholine**.

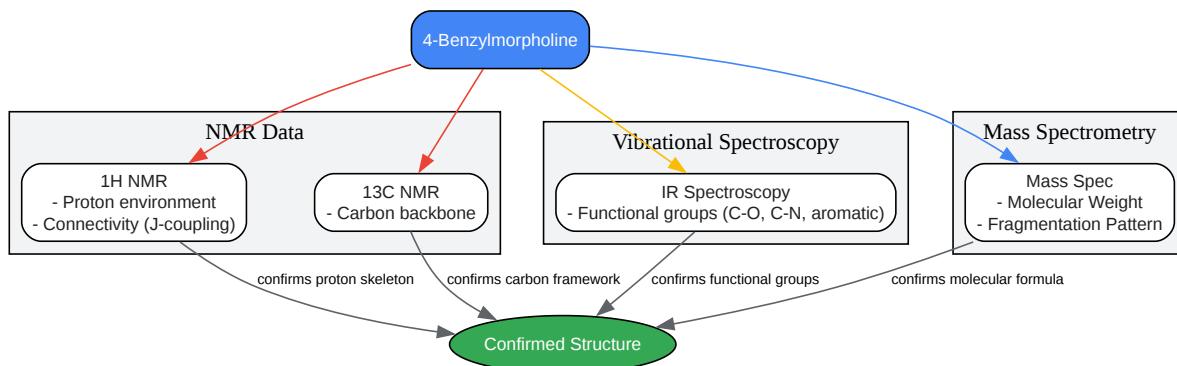


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Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data logically contribute to the final structural confirmation of **4-Benzylmorpholine**.

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